N-(4-methylbenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinoline sulfonamide . Quinoline sulfonamides are known for their wide range of pharmacological activities, such as anti-cancer activity . They are often used as tubulin polymerization inhibitors .
Molecular Structure Analysis
The molecular structure of quinoline sulfonamide derivatives is confirmed by 1H NMR and MS . These compounds are characterized by the presence of a quinoline ring and a sulfonamide group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, quinoline sulfonamides are known to exhibit a range of reactions. For example, they can undergo reactions with aldehydes and acetone to form new compounds .Scientific Research Applications
Anticancer and Radiosensitizing Applications
- Anticancer Activity : Compounds with quinoline and pyrimidoquinoline groups, incorporating the biologically active sulfonamide moiety, have shown significant in vitro anticancer activity. These compounds were tested against liver cancer cells, with some showing higher potency compared to doxorubicin, a common anticancer drug (Ghorab et al., 2015).
- Radiosensitizing Evaluation : Certain potent compounds among these sulfonamide derivatives were also evaluated for their ability to enhance the killing effect of γ-radiation on cancer cells (Ghorab et al., 2015).
Mechanism of Action
Quinoline sulfonamides are known to inhibit tubulin polymerization . This mechanism is believed to be responsible for their anti-cancer activity . Sulfonamides in general are known to inhibit bacterial metabolic enzymes, which allows them to play a role in treating a diverse range of disease states .
Safety and Hazards
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-4-6-15(7-5-14)13-21-26(24,25)18-11-16-3-2-10-22-19(23)9-8-17(12-18)20(16)22/h4-7,11-12,21H,2-3,8-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAIUFSRTJKLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.